molecular formula C9H9ClO3 B185523 2-(4-Chloro-3-methylphenoxy)acetic acid CAS No. 588-20-5

2-(4-Chloro-3-methylphenoxy)acetic acid

Cat. No.: B185523
CAS No.: 588-20-5
M. Wt: 200.62 g/mol
InChI Key: FBGYNJKXMKWETB-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chlorine atom and a methyl group attached to the phenyl ring. This compound is known for its applications in various fields, including agriculture and chemical research.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chloro-3-methylphenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of herbicides and other agrochemicals.

Biology

The compound is studied for its potential biological activities, including its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development.

Medicine

Research is ongoing to explore the potential medicinal applications of this compound and its derivatives. It may have applications in drug development due to its structural similarity to other bioactive compounds.

Industry

In industry, the compound is used in the formulation of herbicides and pesticides. Its effectiveness in controlling broad-leaved weeds makes it valuable in agricultural practices.

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-methylphenoxy)acetic acid, also known as MCPA, is the growth hormone indoleacetic acid (IAA) found in plants . IAA is a crucial component in the regulation of plant growth and development.

Mode of Action

MCPA acts as an auxin, a type of plant hormone. It mimics the action of IAA, leading to uncontrolled and rapid growth in broad-leaf plants . This abnormal growth eventually causes the plant to die, a process often referred to as "growing to death" .

Biochemical Pathways

This interference leads to uncontrolled cell division and growth, particularly in the vascular tissues, which eventually results in the death of the plant .

Pharmacokinetics

It is known that mcpa is a small, polar molecule that is soluble in water . This suggests that it can be readily absorbed and transported within plants. The metabolic stability of MCPA and its effects on bioavailability are areas of ongoing research .

Result of Action

The primary result of MCPA action is the death of broad-leaf plants. By mimicking IAA, MCPA induces rapid, uncontrolled growth in these plants, leading to their eventual death . This makes MCPA an effective herbicide for controlling the spread of broad-leaf weeds in agricultural settings .

Action Environment

The efficacy and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is more effective in warm, moist conditions that promote plant growth. Additionally, the pH of the soil can affect the ionization state of MCPA, potentially influencing its absorption and transport within plants. The presence of other organisms in the soil, such as bacteria and fungi, may also impact the degradation and persistence of MCPA in the environment .

Safety and Hazards

MCPA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the use of MCPA in the synthesis of ionic liquids . These ionic liquids have potential applications in chemical synthesis, extraction, catalysis, and electrochemical processes .

Biochemical Analysis

Biochemical Properties

The (4-Chloro-3-methylphenoxy)acetic acid herbicide exerts its effects by mimicking the action of natural plant hormones, disrupting normal plant growth . It interacts with various enzymes and proteins involved in plant growth regulation, although the specific biomolecules it interacts with are not well characterized .

Cellular Effects

In cellular processes, (4-Chloro-3-methylphenoxy)acetic acid has been found to induce abnormal growth of lateral roots in tomato seedlings and reduce uptake of the nutrients N, P, and K as well as the hormone (ABA and GA3) levels . This suggests that it may influence cell function by altering nutrient uptake and hormone levels .

Molecular Mechanism

It is known to mimic the action of natural plant hormones, disrupting normal plant growth . This suggests that it may bind to hormone receptors or other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that this compound is highly effective even at low concentrations , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

The metabolic pathways involving (4-Chloro-3-methylphenoxy)acetic acid are not well characterized. Given its role as a synthetic auxin, it is likely to be involved in pathways related to plant growth regulation .

Transport and Distribution

Given its solubility in water , it is likely to be readily transported and distributed within plant tissues.

Subcellular Localization

The subcellular localization of (4-Chloro-3-methylphenoxy)acetic acid is not well characterized. Given its role as a synthetic auxin, it is likely to be localized in areas of the cell involved in growth regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)acetic acid typically involves the chlorination of 3-methylphenoxyacetic acid. One common method includes the reaction of 3-methylphenoxyacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as magnesium chloride (MgCl2) at elevated temperatures. The reaction proceeds as follows:

  • Dissolve 3-methylphenoxyacetic acid in an appropriate solvent.
  • Add thionyl chloride dropwise while maintaining the reaction temperature.
  • Allow the reaction to proceed for a specified time, typically around 30 minutes.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxyacetic acids.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action.

    Mecoprop: A phenoxy herbicide with structural similarities.

    Dicamba: A benzoic acid herbicide with similar applications.

Uniqueness

2-(4-Chloro-3-methylphenoxy)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its selective action on broad-leaved weeds while sparing monocotyledonous crops makes it particularly valuable in agriculture.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGYNJKXMKWETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207523
Record name Acetic acid, (4-chloro-3-methylphenoxy)-
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-20-5
Record name 2-(4-Chloro-3-methylphenoxy)acetic acid
Source CAS Common Chemistry
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Record name Acetic acid, (4-chloro-3-methylphenoxy)-
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Record name 588-20-5
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Record name Acetic acid, (4-chloro-3-methylphenoxy)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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